molecular formula C60H93N13O17 B612431 pep2-AVKI CAS No. 1315378-69-8

pep2-AVKI

Cat. No.: B612431
CAS No.: 1315378-69-8
M. Wt: 1268.47
InChI Key: SODUKHPKIVEQLX-OCXIBOJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

Pep2-AVKI has a molecular weight of 1268.47 and a molecular formula of C60H93N13O17 . It is soluble to 2 mg/ml in water .

Scientific Research Applications

  • Neuroscience : A study by Daw et al. (2000) explored the role of PDZ proteins interacting with the C-terminal GluR2 by infusing a ct-GluR2 peptide ("pep2-SVKI") into hippocampal slices. They found that Pep2-SVKI influences AMPAR-mediated synaptic transmission and blocks long-term depression (LTD), proposing a model where LTD maintenance involves the binding of AMPARs to PDZ proteins to prevent their reinsertion. This study suggests a potential application of pep2-AVKI in understanding synaptic plasticity and memory formation (Daw et al., 2000).

  • Plant Biology : Yamaguchi et al. (2010) identified Arabidopsis PEPR2 as a second receptor for defense-related Pep peptides, which are amplifiers of innate immunity. They demonstrated that both PEPR1 and PEPR2 receptors are essential for activating defense responses after Pep treatment, suggesting an application in agricultural biotechnology for enhancing plant resistance to pathogens (Yamaguchi et al., 2010).

  • Molecular Biology and Genetics : In the study by Reichard et al. (2000), they focused on an aspartic proteinase PEP2 from Aspergillus fumigatus, elucidating its molecular characteristics and potential role in pathogenesis. This research has implications for understanding fungal infections and developing targeted therapeutics (Reichard et al., 2000).

  • Pharmacology and Neuroscience : Pittaluga et al. (2006) investigated the trafficking of presynaptic AMPA receptors and the role of pep2-SVKI in modulating neurotransmitter release in the brain. This study provides insights into the regulation of neurotransmission and has potential implications for the treatment of neurological disorders (Pittaluga et al., 2006).

  • Neuroendocrinology : Bellemère et al. (2005) explored the effects of prolyl endopeptidase inhibition on neuropeptide catabolism in the rat brain. This research is relevant to understanding memory and cognitive functions in neurodegenerative diseases (Bellemère et al., 2005).

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODUKHPKIVEQLX-OCXIBOJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H93N13O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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